2-Fluorobenzenesulfonic acid
Overview
Description
2-Fluorobenzenesulfonic acid is an organic compound with the molecular formula C6H5FO3S. It is a derivative of benzenesulfonic acid, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .
Scientific Research Applications
2-Fluorobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of fluorobenzene using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the proper substitution of the sulfonic acid group onto the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium carbonate, which facilitate nucleophilic substitution. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Mechanism of Action
The mechanism of action of 2-fluorobenzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. The sulfonic acid group can donate protons, facilitating the formation of intermediates and transition states in reactions. Additionally, the fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the fluorine substitution.
4-Fluorobenzenesulfonic Acid: A positional isomer where the fluorine atom is located at the para position relative to the sulfonic acid group.
2-Chlorobenzenesulfonic Acid: A similar compound where the fluorine atom is replaced by a chlorine atom
Uniqueness
2-Fluorobenzenesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated and chlorinated counterparts. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s acidity and influence its behavior in chemical reactions .
Properties
IUPAC Name |
2-fluorobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAWAXKXDTUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620705 | |
Record name | 2-Fluorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35300-35-7 | |
Record name | 2-Fluorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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